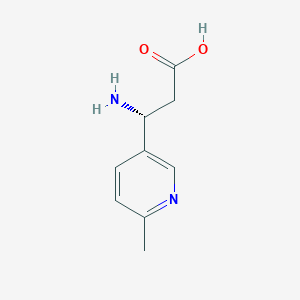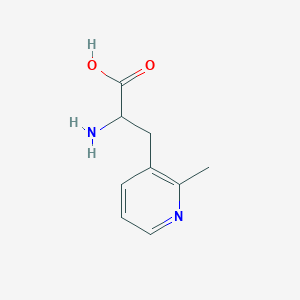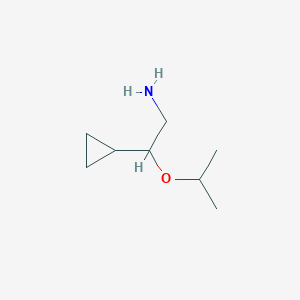![molecular formula C7H10N4O3 B13311340 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with amino, methylcarbamoyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the amino, methylcarbamoyl, and carboxylic acid groups through various chemical reactions. Specific details on the reaction conditions and reagents used can vary, but common steps include:
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Amino Group: Amination reactions using suitable amine sources.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
科学的研究の応用
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.
類似化合物との比較
Similar Compounds
4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the methylcarbamoyl group.
1-[(Methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid: Lacks the amino group.
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole: Lacks the carboxylic acid group.
Uniqueness
4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of all three functional groups (amino, methylcarbamoyl, and carboxylic acid) on the pyrazole ring. This combination of functional groups can impart unique chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C7H10N4O3 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N4O3/c1-9-5(12)3-11-2-4(8)6(10-11)7(13)14/h2H,3,8H2,1H3,(H,9,12)(H,13,14) |
InChIキー |
VKSQRLFPDLJVKZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CN1C=C(C(=N1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B13311275.png)

![1-[2-(Thiophen-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13311281.png)
amine](/img/structure/B13311283.png)



![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)

